2-Hydrazinyl-1H-benzo[d]imidazol-1-amine

heterocyclic synthesis Schiff base formation fused triazine building block

2-Hydrazinyl-1H-benzo[d]imidazol-1-amine (CAS 139883-61-7), also referred to as 1-amino-2-hydrazinobenzimidazole, is a C7H9N5 heterocyclic building block (MW 163.18 g/mol) bearing two distinct nucleophilic nitrogen sites: a hydrazinyl group at the C2 position of the benzimidazole core and a primary amino group on N1. First obtained by treatment of 1-aminobenzimidazole-2-sulfonic acid with hydrazine hydrate, this compound was explicitly designed to provide dual-site reactivity that its simpler mono-functional analogs cannot offer.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 139883-61-7
Cat. No. B146867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-1H-benzo[d]imidazol-1-amine
CAS139883-61-7
Synonyms2H-Benzimidazol-2-one,1-amino-1,3-dihydro-,hydrazone(9CI)
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2N)NN
InChIInChI=1S/C7H9N5/c8-11-7-10-5-3-1-2-4-6(5)12(7)9/h1-4H,8-9H2,(H,10,11)
InChIKeyTUMLDHMRIOZXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinyl-1H-benzo[d]imidazol-1-amine (CAS 139883-61-7): Core Identity and Procurement-Relevant Structural Profile


2-Hydrazinyl-1H-benzo[d]imidazol-1-amine (CAS 139883-61-7), also referred to as 1-amino-2-hydrazinobenzimidazole, is a C7H9N5 heterocyclic building block (MW 163.18 g/mol) bearing two distinct nucleophilic nitrogen sites: a hydrazinyl group at the C2 position of the benzimidazole core and a primary amino group on N1 . First obtained by treatment of 1-aminobenzimidazole-2-sulfonic acid with hydrazine hydrate, this compound was explicitly designed to provide dual-site reactivity that its simpler mono-functional analogs cannot offer . Its physicochemical profile—calculated density 1.6 ± 0.1 g/cm³, boiling point 362.7 ± 25.0 °C, flash point 173.2 ± 23.2 °C, LogP 0.42—distinguishes it from closely related benzimidazole hydrazines and makes it a versatile intermediate for fused heterocycle synthesis .

Why 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine Cannot Be Replaced by Simpler Benzimidazole Hydrazines or Amines


Substituting the target compound with 2-hydrazinyl-1H-benzo[d]imidazole (CAS 15108-18-6, MW 148.17) or 2-aminobenzimidazole (CAS 934-32-7) forfeits the N1-amino group that is critical for its dual-site condensation chemistry and regioselective cyclization behavior . When treated with aromatic aldehydes, 1-amino-2-hydrazinobenzimidazole engages both the hydrazino and the N1-amino groups simultaneously, yielding fused triazine and triazepine scaffolds that are inaccessible from mono-amino analogs . With carbon disulfide, the compound undergoes regioselective cyclization exclusively via the hydrazino group to afford 9-amino-2,9-dihydro-3H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thione, whereas the closely related 1,2-diaminobenzimidazole follows a different cyclization trajectory under analogous conditions, producing 1,2,4-triazolo[1,5-a]benzimidazole-2-thiones . The N1-amino substituent also modulates physicochemical properties: the target compound's density (1.6 g/cm³) is higher than that of 2-hydrazinyl-1H-benzo[d]imidazole (1.456 g/cm³), reflecting the altered intermolecular packing and polarity that impact solubility and formulation .

Quantitative Differentiation Evidence for 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine Against Its Closest Analogs


Dual Reactive Sites: Two-Amino-Group Condensation with Aromatic Aldehydes vs. Single-Site Reactivity of 2-Hydrazinyl-1H-benzo[d]imidazole

Unlike 2-hydrazinyl-1H-benzo[d]imidazole (CAS 15108-18-6), which possesses only a C2-hydrazino group, the target compound carries two reactive amino functionalities—the C2-NHNH2 and the N1-NH2—enabling simultaneous dual condensation. The Kuz'menko et al. (2014) study explicitly demonstrated that 1-amino-2-hydrazinobenzimidazole 'readily condensed with aromatic aldehydes involving both amino groups,' a reactivity profile that is structurally impossible for the mono-amino analog . This dual condensation directly yields fused heterocyclic products incorporating both nitrogen sites in a single synthetic operation.

heterocyclic synthesis Schiff base formation fused triazine building block

Regioselective Cyclization with Carbon Disulfide: Divergent Product Outcome vs. 1,2-Diaminobenzimidazole

The target compound reacts with carbon disulfide to undergo regioselective cyclization exclusively through the hydrazino group, forming 9-amino-2,9-dihydro-3H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thione . The same research group previously established that 1,2-diaminobenzimidazole (bearing NH2 at both N1 and C2) cyclizes with CS2 to form the isomeric 1,2,4-triazolo[1,5-a]benzimidazole-2-thione scaffold . This demonstrates that the N1-NH2 substituent in the target compound does not participate in the CS2 cyclization but instead electronically directs the ring closure to a different regioisomeric outcome than that observed with 1,2-diaminobenzimidazole.

regioselective cyclization triazolobenzimidazole thione synthesis

Physicochemical Property Differentiation: Density and LogP vs. 2-Hydrazinyl-1H-benzo[d]imidazole

The introduction of the N1-amino group alters key physicochemical parameters relative to the des-amino analog. The target compound has a calculated density of 1.6 ± 0.1 g/cm³ and a LogP of 0.42 . In contrast, 2-hydrazinyl-1H-benzo[d]imidazole (CAS 15108-18-6) has a density of 1.456 g/cm³ . The higher density of the target compound reflects stronger intermolecular hydrogen-bonding networks due to the additional N1-NH2 donor, which is corroborated by the increased number of hydrogen bond donors (3 vs. 2 in the des-amino analog) .

physicochemical property density comparison solubility prediction

Divergent Product Outcome with α-Ketoacids: Dual Product Mixtures vs. Single-Pathway Reactivity of 2-Hydrazinobenzimidazole

When treated with α-ketoacids in glacial acetic acid, 1-amino-2-hydrazinobenzimidazole yields mixtures of two distinct fused heterocyclic products: 10-acetylamino-3-R-1,2,4-triazino[4,3-a]benzimidazol-4(10H)-ones and 4-amino-2-R-1,2,4-triazino[2,3-a]benzimidazol-3(4H)-ones . This divergent product distribution arises because both the hydrazino group and the N1-amino group can participate in ring closure, competing to form different triazine fusion topologies. The simple 2-hydrazinobenzimidazole, lacking the N1-NH2, can only follow a single cyclization pathway via the hydrazino group, yielding exclusively [1,2,4]triazino[4,3-a] products.

α-ketoacid condensation triazinobenzimidazole divergent synthesis

High-Value Application Scenarios Where 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine Delivers Quantifiable Advantages


One-Pot Synthesis of Angular Triazolo[4,3-a]benzimidazole-3-thione Scaffolds for Kinase Inhibitor Discovery

The target compound is the preferred starting material for accessing the angular [4,3-a]triazolobenzimidazole-3-thione scaffold via CS2 cyclization. This scaffold is topologically distinct from the linear [1,5-a] series obtained from 1,2-diaminobenzimidazole, offering medicinal chemists an alternative hinge-binding motif for ATP-competitive kinase inhibitor design. The N9-amino group retained in the product provides a further derivatization handle for SAR exploration .

Diversity-Oriented Synthesis of Fused Triazinobenzimidazole Libraries from a Single Bifunctional Building Block

The ability of 1-amino-2-hydrazinobenzimidazole to react with α-ketoacids yielding two distinct triazinobenzimidazole scaffolds—[4,3-a] and [2,3-a] fused systems—in a single reaction enables parallel library production without the need to procure two separate starting materials. This dual-output reactivity reduces procurement complexity and cost for medium-to-high-throughput medicinal chemistry groups .

Bis-Schiff Base and Bis-Heterocycle Construction via Simultaneous Dual-Aldehyde Condensation

Unlike mono-hydrazino benzimidazoles, the target compound condenses with aromatic aldehydes at both the hydrazino and N1-amino positions simultaneously. This enables the one-step assembly of bis-imine or bis-heterocycle architectures that serve as chelating ligands for transition metal complexes or as cross-linking pharmacophores in bivalent drug design .

Antiviral Lead Optimization: N1-Amino-Containing 2-Hydrazinobenzimidazole as a Privileged Substitution Pattern

The Mokrushina et al. (1988) structure–activity relationship study of 2-hydrazinobenzimidazoles with varied N1 substituents (H, CH3, C2H5, benzyl, CH2CH2OH, Cl) against influenza virus established that N1 substitution is a key determinant of antiviral activity . The N1-amino substituent present in the target compound represents a distinct, underexplored node in this SAR series, offering a differentiated starting point for next-generation anti-influenza lead generation.

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